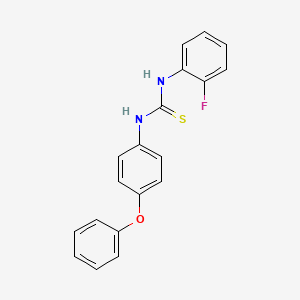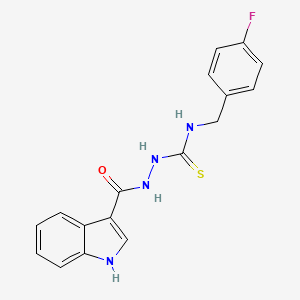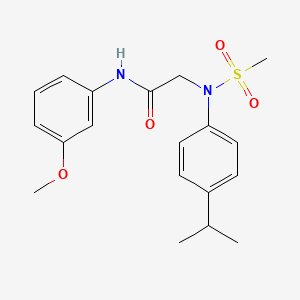
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DCF, is a chemical compound that has become increasingly popular in scientific research. This compound has been studied for its potential use in cancer treatment, as well as for its effects on the immune system. In
Mecanismo De Acción
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. The immunomodulatory effects of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide are thought to be mediated through the activation of immune cells and the production of cytokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to modulate the activity of various signaling pathways involved in cancer development. Physiologically, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and to enhance the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its high potency. It has been shown to have anti-cancer effects at concentrations as low as 1 micromolar, making it a useful tool for studying cancer cell biology. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to be relatively stable in vitro, which is important for ensuring reproducibility of results. One limitation of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic at low concentrations, higher concentrations can be toxic to cells.
Direcciones Futuras
There are many potential future directions for research on N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other anti-cancer agents. N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide and its effects on the immune system. Finally, research is needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in animal models and in clinical trials.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetic acid in the presence of a base. Another method involves the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetonitrile in the presence of a reducing agent. Both methods result in the formation of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide with a high yield.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines and enhance the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.
Propiedades
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-2-1-3-13(15(12)17)19-14(20)9-6-10-4-7-11(18)8-5-10/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKHNNCRGCPMT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)

![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)






![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)
